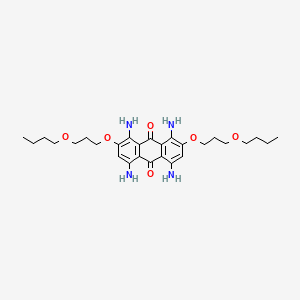
1,4,5,8-Tetraamino-2,7-bis(3-butoxypropoxy)anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,5,8-Tetraamino-2,7-bis(3-butoxypropoxy)anthracene-9,10-dione is a complex organic compound with the molecular formula C28H40N4O6 It is a derivative of anthraquinone, characterized by the presence of amino groups and butoxypropoxy substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-Tetraamino-2,7-bis(3-butoxypropoxy)anthracene-9,10-dione typically involves multiple steps, starting from anthraquinone derivatives. The general synthetic route includes:
Nitration: Anthraquinone is nitrated to introduce nitro groups at specific positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as tin(II) chloride or iron in acidic conditions.
Alkylation: The amino groups are alkylated with 3-butoxypropyl bromide in the presence of a base like potassium carbonate to introduce the butoxypropoxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography ensures the efficient production of high-purity this compound.
化学反応の分析
Types of Reactions
1,4,5,8-Tetraamino-2,7-bis(3-butoxypropoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthraquinone derivatives.
科学的研究の応用
1,4,5,8-Tetraamino-2,7-bis(3-butoxypropoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its potential anticancer properties due to its ability to intercalate with DNA.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and photovoltaic cells.
作用機序
The mechanism of action of 1,4,5,8-Tetraamino-2,7-bis(3-butoxypropoxy)anthracene-9,10-dione involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription. This property is particularly useful in anticancer research, where it can induce apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- 1,4,5,8-Tetraamino-2,7-bis(4-methylphenoxy)anthracene-9,10-dione
- 2,4,5,7-Tetraamino-1,8-dihydroxyanthracene-9,10-dione
Comparison
1,4,5,8-Tetraamino-2,7-bis(3-butoxypropoxy)anthracene-9,10-dione is unique due to its butoxypropoxy substituents, which enhance its solubility and reactivity compared to other similar compounds. The presence of these groups also influences its electronic properties, making it more suitable for applications in organic electronics and materials science.
特性
CAS番号 |
88601-75-6 |
|---|---|
分子式 |
C28H40N4O6 |
分子量 |
528.6 g/mol |
IUPAC名 |
1,4,5,8-tetraamino-2,7-bis(3-butoxypropoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C28H40N4O6/c1-3-5-9-35-11-7-13-37-19-15-17(29)21-23(25(19)31)28(34)24-22(27(21)33)18(30)16-20(26(24)32)38-14-8-12-36-10-6-4-2/h15-16H,3-14,29-32H2,1-2H3 |
InChIキー |
AAIDCJYQCRRSMF-UHFFFAOYSA-N |
正規SMILES |
CCCCOCCCOC1=C(C2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=C(C=C3N)OCCCOCCCC)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13144576.png)
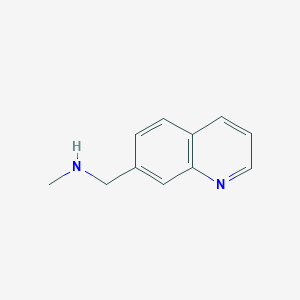
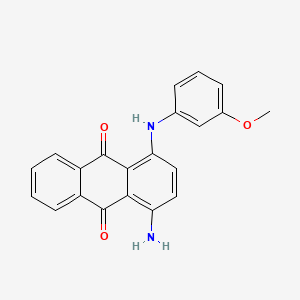
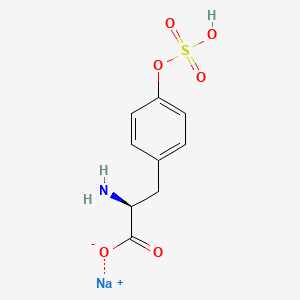
![3,4-Bis[(prop-2-en-1-yl)oxy]benzoic acid](/img/structure/B13144594.png)


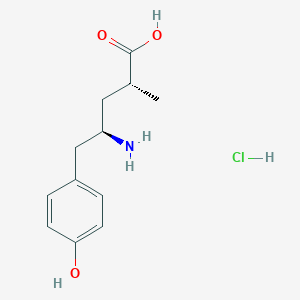
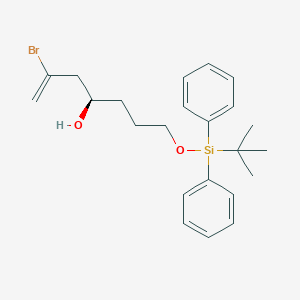
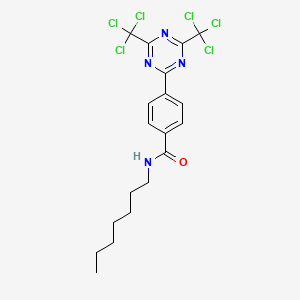
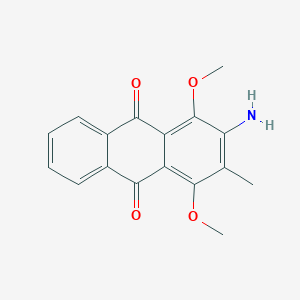
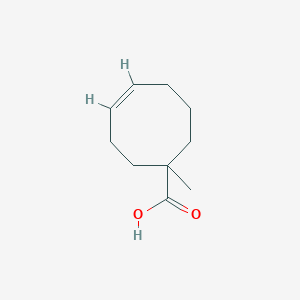
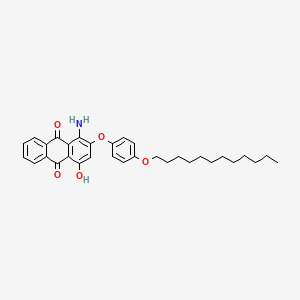
![8-Bromo-6-chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13144659.png)
